(1S,2R)-2-Isopropylcyclopropan-1-amine
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Overview
Description
(1S,2R)-2-Isopropylcyclopropan-1-amine is a chiral amine with a cyclopropane ring substituted with an isopropyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Isopropylcyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve the large-scale cyclopropanation of suitable alkenes followed by purification steps to isolate the desired enantiomer. The use of chiral catalysts or chiral resolution techniques can enhance the enantioselectivity of the process .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Isopropylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides or isocyanates for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(1S,2R)-2-Isopropylcyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Isopropylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-Isopropylcyclopropan-1-amine
- (1R,2R)-2-Isopropylcyclopropan-1-amine
- (1R,2S)-2-Isopropylcyclopropan-1-amine
Uniqueness
(1S,2R)-2-Isopropylcyclopropan-1-amine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its diastereomers and enantiomers. This uniqueness makes it valuable in applications requiring high enantioselectivity .
Properties
Molecular Formula |
C6H13N |
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Molecular Weight |
99.17 g/mol |
IUPAC Name |
(1S,2R)-2-propan-2-ylcyclopropan-1-amine |
InChI |
InChI=1S/C6H13N/c1-4(2)5-3-6(5)7/h4-6H,3,7H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
PAKOTDFUHRYXRU-RITPCOANSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@@H]1N |
Canonical SMILES |
CC(C)C1CC1N |
Origin of Product |
United States |
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